

# ERthermAC: A Technical Guide to Single-Cell Thermogenesis Analysis

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## Compound of Interest

Compound Name: *ERthermAC*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ERthermAC**, a novel fluorescent probe for real-time monitoring of thermogenesis at the single-cell level. Targeting the endoplasmic reticulum, **ERthermAC** offers a powerful tool for investigating cellular metabolism, particularly in brown adipocytes, and holds significant potential for the development of therapeutics targeting obesity and metabolic diseases.<sup>[1][2][3]</sup>

## Core Principles of ERthermAC

**ERthermAC** is a small, BODIPY-based thermosensitive fluorescent dye designed for live-cell imaging.<sup>[4][5]</sup> Its key feature is a fluorescence intensity that is inversely proportional to temperature.<sup>[3][6]</sup> The probe selectively accumulates in the endoplasmic reticulum (ER) of cells, allowing for the specific measurement of temperature changes within this organelle.<sup>[1][6]</sup>

The underlying mechanism involves temperature-dependent structural dynamics of the **ERthermAC** molecule. As intracellular temperature rises, typically due to metabolic processes like thermogenesis, the molecule undergoes conformational changes. These changes create competing, non-radiative relaxation pathways, which in turn decrease the probe's fluorescence

quantum yield, leading to a measurable drop in signal intensity.[7] This change in fluorescence serves as a direct readout of heat production.[1][8]

The data obtained using **ERthermAC** has been shown to be comparable and congruent with conventional methods for assessing metabolic activity, including mitochondrial depolarization events (visualized with JC-1), oxygen consumption rates, extracellular acidification rates, and direct thermal power measurements.[1][2][6]

## Quantitative Data Summary

The performance and characteristics of **ERthermAC** are summarized in the tables below, providing essential data for experimental design and interpretation.

Table 1: Physical and Spectral Properties of **ERthermAC**

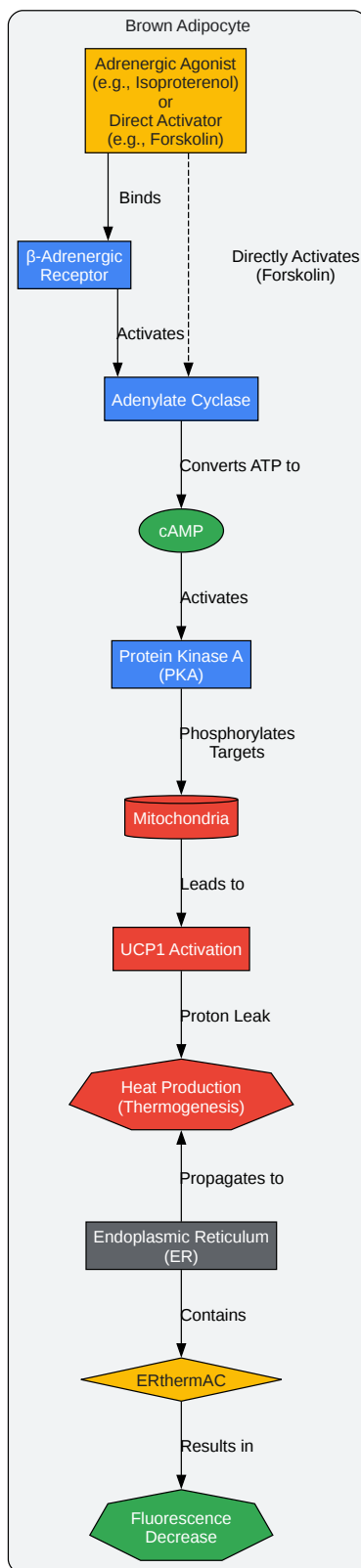
Property	Value	Source
Chemical Basis	BODIPY-based dye	[4][5]
Molar Mass	541.28 g/mol	[4]
Purity	≥98%	[4]
Target Organelle	Endoplasmic Reticulum	[1][6]
Absorption ( $\lambda_{\max}$ )	565 nm	[4][5]
Emission ( $\lambda_{\max}$ )	590 nm (Orange/Red)	[4][5]

Table 2: Temperature Sensitivity of **ERthermAC** in Fixed WT-1 Brown Adipocytes

Temperature Range	Sensitivity (% Fluorescence Decrease per °C)	R <sup>2</sup> Value	Source
18.1 °C to 35.0 °C	-1.07%/°C	0.76	[6][7][9]
37.0 °C to 43.0 °C	-4.76%/°C	0.83	[6][7][9]

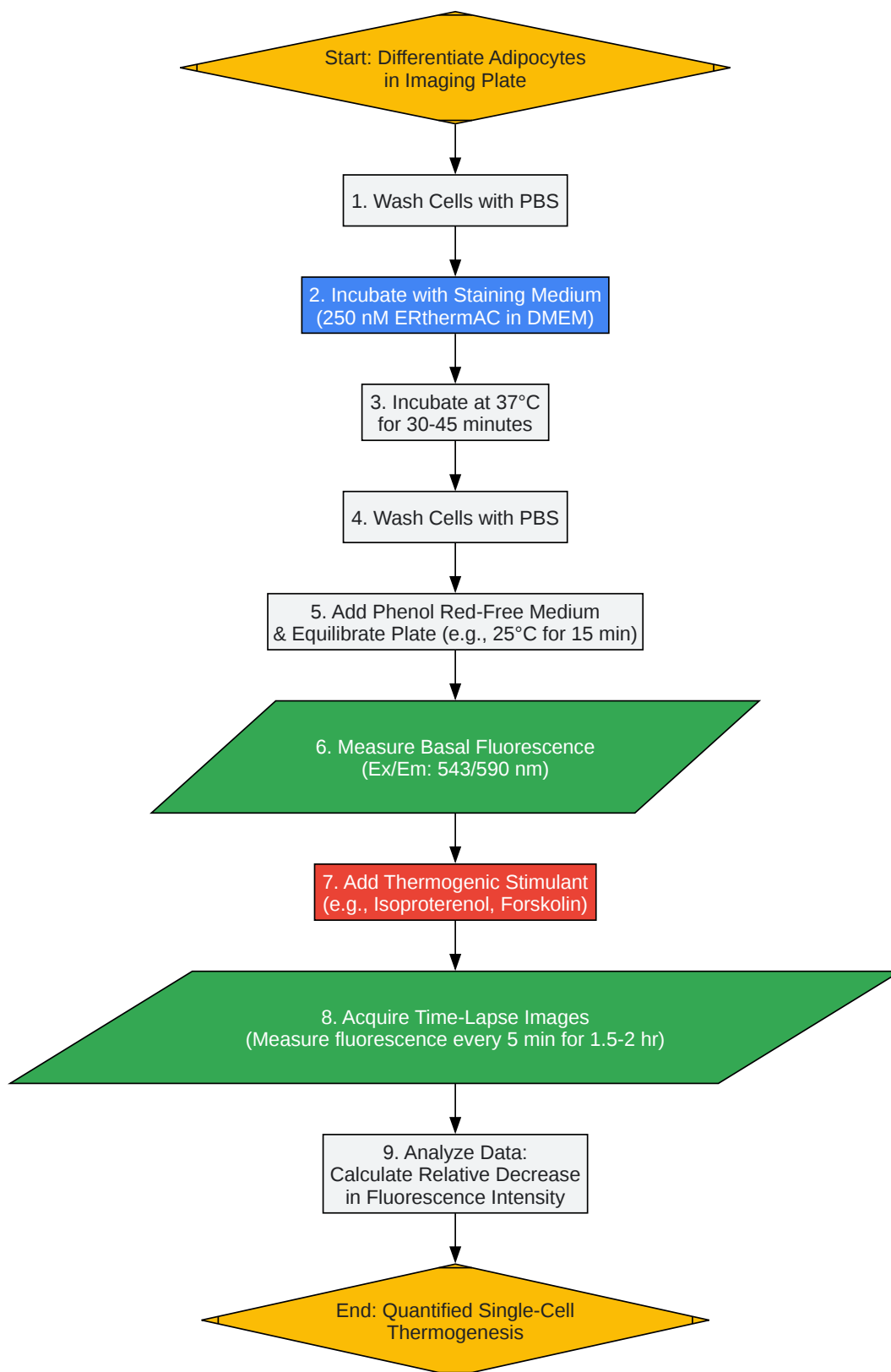
## Signaling and Experimental Workflows

Visualizing the processes involved in **ERthermAC**-based analysis is crucial for understanding its application. The following diagrams illustrate the key signaling pathway that induces thermogenesis and the general experimental workflow.



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Caption: Adrenergic stimulation pathway leading to thermogenesis and its detection by ERthermAC.[9]



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Caption: Standard experimental workflow for measuring thermogenesis using **ERthermAC**.[\[10\]](#)  
[\[11\]](#)

## Experimental Protocols

This section provides a detailed methodology for conducting a single-cell thermogenesis assay using **ERthermAC** in a 96-well plate format, adaptable for microscopy.

## Materials

- Differentiated brown or white adipocytes cultured in a black, clear-bottom 96-well imaging plate.
- BioTracker **ERthermAC** Temperature-Sensitive Live Cell Dye.[\[11\]](#)
- DMSO for stock solution preparation.
- Phosphate-Buffered Saline (PBS).
- DMEM-H serum-free and phenol red-free medium.
- Thermogenic stimulants (e.g., Isoproterenol, Forskolin, CL-316,243).
- Microplate reader with fluorescence detection or a fluorescence microscope with live-cell imaging capabilities (environmental control is essential).

## Reagent Preparation

- **ERthermAC** Stock Solution: Prepare a 1 mM stock solution of **ERthermAC** dye in high-quality, anhydrous DMSO.[\[11\]](#) Store protected from light at -20°C.
- Staining Medium: On the day of the experiment, prepare the staining medium by diluting the 1 mM stock solution to a final concentration of 250 nM in serum-free DMEM-H medium.[\[7\]](#)[\[8\]](#)  
[\[11\]](#)
- Stimulant Solution: Prepare a 10x concentrated solution of the desired thermogenic stimulant in DMEM-H serum-free, phenol red-free medium. For example, for a final concentration of 1

$\mu\text{M}$ , prepare a 10  $\mu\text{M}$  solution.[11]

## Staining and Imaging Procedure

- Cell Preparation: Begin with differentiated adipocytes in a black, clear-bottom 96-well plate. Ensure cells are healthy and at an appropriate confluency for imaging.
- Washing: Gently wash the differentiated adipocytes twice with sterile PBS to remove residual culture medium.[11]
- Staining: Add 100  $\mu\text{L}$  of the 250 nM **ERthermAC** staining solution to each well.[11]
- Incubation: Incubate the plate at 37°C in a CO<sub>2</sub> incubator for 30-45 minutes.[11]
- Final Washes: After incubation, carefully wash the cells twice with PBS to remove any unbound dye.[11]
- Medium Exchange & Equilibration: Add 90  $\mu\text{L}$  of DMEM-H serum-free and phenol red-free medium to each well. Equilibrate the plate at the desired baseline temperature (e.g., 25°C or 37°C) for at least 15 minutes.[11]
- Basal Reading: Measure the basal fluorescence intensity using a microplate reader or microscope. Recommended excitation/emission wavelengths are ~543-565 nm and ~590 nm, respectively.[4][10][11] Acquire 2-3 baseline readings before adding the stimulant.
- Stimulation: Add 10  $\mu\text{L}$  of the 10x stimulant solution (or vehicle control) to the appropriate wells for a final 1x concentration.[11]
- Time-Lapse Acquisition: Immediately begin measuring the fluorescence intensity every 5 minutes for a total duration of 1.5 to 2 hours.[10][11] For microscopy, this involves continuous time-lapse imaging of selected fields of view.
- Data Analysis: For each cell or well, calculate the change in fluorescence intensity over time relative to the basal reading. A decrease in fluorescence indicates an increase in temperature and thus, thermogenesis.[8][12]

## Applications in Research and Drug Development

The ability to measure heat production in individual cells opens new avenues for research and therapeutic development.

- Metabolic Research: **ERthermAC** provides a direct method to study the function of brown and beige adipocytes, which are crucial for non-shivering thermogenesis.[1][3] It allows for the investigation of thermogenic pathways and the identification of factors that regulate heat production.
- Drug Discovery and Screening: The protocol is well-suited for a 96-well plate format, making it adaptable for higher-throughput screening of compounds that can activate or enhance thermogenesis.[11] This is highly relevant for developing new drugs to treat obesity and type 2 diabetes by stimulating energy expenditure in brown adipose tissue.[4][5]
- Understanding Cellular Heterogeneity: Single-cell analysis reveals that the thermogenic response to a stimulus can vary significantly between individual cells within a population.[8] **ERthermAC** is an ideal tool to quantify this heterogeneity and understand its underlying causes.

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